3-(Azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione
Overview
Description
3-(Azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions.
Chlorination: The chlorination of the pyrrole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out to introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or arylated pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione would depend on its specific biological target. Generally, it might interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit an enzyme involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione
- 3-(Morpholin-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione
Uniqueness
3-(Azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione is unique due to the presence of the azepane ring, which can impart different steric and electronic properties compared to similar compounds with piperidine or morpholine rings. This uniqueness can influence its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
3-(azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-11-7-3-4-8-12(11)20-15(21)13(18)14(16(20)22)19-9-5-1-2-6-10-19/h3-4,7-8H,1-2,5-6,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTNUZHYRCRNHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324572 | |
Record name | 3-(azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647143 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303035-94-1 | |
Record name | 3-(azepan-1-yl)-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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